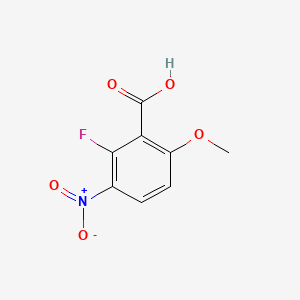![molecular formula C20H14N4O2 B13943067 11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13943067.png)
11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12-Dimethoxyquinoxalino[2,3-f][1,10]phenanthroline is a complex organic compound that belongs to the family of heterocyclic compounds It features a unique structure combining quinoxaline and phenanthroline moieties, which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline typically involves multi-step organic reactions. One common method starts with the condensation of 1,10-phenanthroline-5,6-dione with appropriate amines or aldehydes under reflux conditions in acetic acid. This is followed by cyclization reactions to form the quinoxaline ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Catalysts like copper(I) or palladium may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 11,12-Dimethoxyquinoxalino[2,3-f][1,10]phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxy groups or the nitrogen atoms in the heterocyclic rings
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce partially or fully reduced forms of the compound .
Scientific Research Applications
11,12-Dimethoxyquinoxalino[2,3-f][1,10]phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be used in catalysis and materials science
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases
Industry: Utilized in the development of optoelectronic materials and sensors due to its unique photophysical properties
Mechanism of Action
The mechanism of action of 11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
15-Arylisoquinolino[2,1′1,2]imidazo[4,5-f][1,10]phenanthrolines: These compounds share a similar phenanthroline core but differ in their substituents and additional ring structures
Rhenium(I) tricarbonyl complexes of 1,10-phenanthroline derivatives: These complexes exhibit similar coordination chemistry but with different metal centers and ligands.
Uniqueness: 11,12-Dimethoxyquinoxalino[2,3-f][1,10]phenanthroline is unique due to its specific combination of quinoxaline and phenanthroline rings, which confer distinct chemical and biological properties. Its methoxy groups also provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
Molecular Formula |
C20H14N4O2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C20H14N4O2/c1-25-15-9-13-14(10-16(15)26-2)24-20-12-6-4-8-22-18(12)17-11(19(20)23-13)5-3-7-21-17/h3-10H,1-2H3 |
InChI Key |
FBUVBIRBVHXGCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



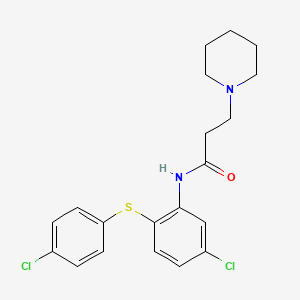



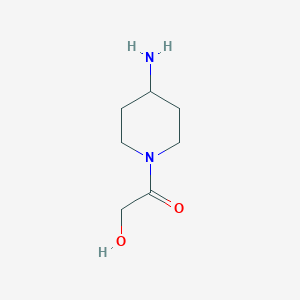
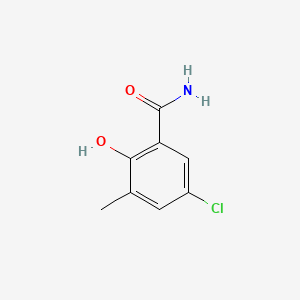



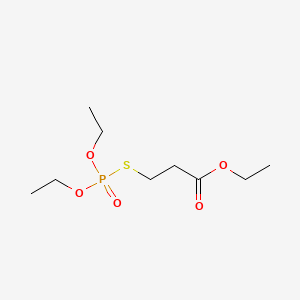
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
